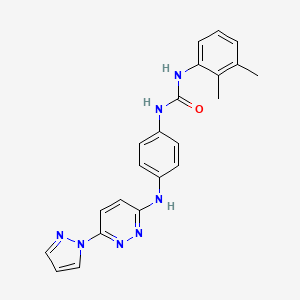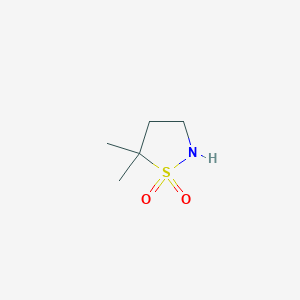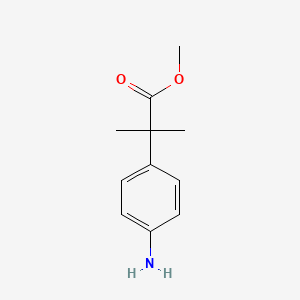
2-Fluoro-4-pent-1-ynylpyridine
概要
説明
2-Fluoro-4-pent-1-ynylpyridine is a fluorinated pyridine derivative. This compound is characterized by the presence of a fluorine atom at the second position and a pent-1-ynyl group at the fourth position of the pyridine ring. Fluorinated pyridines are known for their unique chemical and biological properties, making them valuable in various scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-pent-1-ynylpyridine can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives. For instance, the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature yields 2-fluoro-3-bromopyridine . This intermediate can then undergo further reactions to introduce the pent-1-ynyl group at the fourth position.
Industrial Production Methods
Industrial production of this compound typically involves large-scale fluorination processes. These processes often utilize fluorinating agents such as aluminum fluoride and copper fluoride at elevated temperatures (450–500°C) to achieve high yields of fluorinated pyridine derivatives .
化学反応の分析
Types of Reactions
2-Fluoro-4-pent-1-ynylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyridine ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Addition Reactions: The pent-1-ynyl group can participate in addition reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride and alkyl halides are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce corresponding oxides and reduced compounds.
科学的研究の応用
2-Fluoro-4-pent-1-ynylpyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical properties.
Industry: Utilized in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of 2-Fluoro-4-pent-1-ynylpyridine involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can result in various biological effects, such as enzyme inhibition or receptor modulation .
類似化合物との比較
Similar Compounds
2-Fluoropyridine: Lacks the pent-1-ynyl group, making it less versatile in certain chemical reactions.
4-Fluoropyridine: Similar to 2-Fluoro-4-pent-1-ynylpyridine but with the fluorine atom at the fourth position.
2,6-Difluoropyridine: Contains two fluorine atoms, resulting in different chemical and biological properties.
Uniqueness
This compound is unique due to the presence of both a fluorine atom and a pent-1-ynyl group, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various scientific and industrial applications .
特性
IUPAC Name |
2-fluoro-4-pent-1-ynylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN/c1-2-3-4-5-9-6-7-12-10(11)8-9/h6-8H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCLRQVZHKMPYNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC#CC1=CC(=NC=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
681262-23-7 | |
| Record name | 2-fluoro-4-(pent-1-yn-1-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-[[Cyano(cyclopropyl)methyl]amino]-2-oxoethyl]-4-phenylbenzamide](/img/structure/B2796812.png)


![4-(8-((3,4-Dimethylphenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B2796816.png)
![1-{4-[6-(Azepan-1-yl)pyridazin-3-yl]piperazin-1-yl}-3,3,3-trifluoropropan-1-one](/img/structure/B2796817.png)
![N'-[(4-chlorophenyl)methyl]-N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide](/img/structure/B2796818.png)
![N-benzyl-4-[(5-methylpyrimidin-2-yl)oxy]piperidine-1-carboxamide](/img/structure/B2796819.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acrylamide](/img/structure/B2796820.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-methyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2796821.png)

![3-Oxabicyclo[4.1.0]heptane-6-carboxylic acid](/img/structure/B2796825.png)
![3-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2796828.png)
![3-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-3-yl)methyl)-4-ethyl-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2796829.png)
![1-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethan-1-one](/img/structure/B2796830.png)
